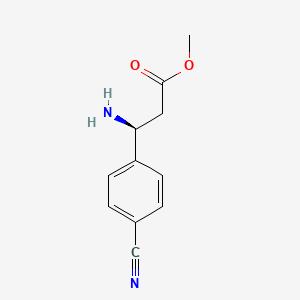
(S)-methyl 3-amino-3-(4-cyanophenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenepropanoic acid, beta-amino-4-cyano-, methyl ester, (betaS)- is a chemical compound with the molecular formula C11H12N2O2. It is known for its unique structural features, which include a benzene ring, a propanoic acid moiety, an amino group, and a cyano group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, beta-amino-4-cyano-, methyl ester, (betaS)- typically involves the esterification of benzenepropanoic acid derivatives. One common method includes the reaction of benzenepropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenepropanoic acid, beta-amino-4-cyano-, methyl ester, (betaS)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different amino acid derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amino acid derivatives.
Substitution: Substituted benzene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Benzenepropanoic acid, beta-amino-4-cyano-, methyl ester, (betaS)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenepropanoic acid, beta-amino-4-cyano-, methyl ester, (betaS)- involves its interaction with specific molecular targets. The amino and cyano groups play a crucial role in binding to enzymes or receptors, leading to various biological effects. The compound may inhibit enzyme activity or modulate receptor function, thereby exerting its effects through specific biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenepropanoic acid, beta-amino-4-cyano-, ethyl ester
- Benzenepropanoic acid, beta-amino-4-cyano-, propyl ester
- Benzenepropanoic acid, beta-amino-4-cyano-, butyl ester
Uniqueness
Benzenepropanoic acid, beta-amino-4-cyano-, methyl ester, (betaS)- is unique due to its specific stereochemistry and the presence of both amino and cyano groups. This combination of features makes it particularly valuable for certain chemical reactions and biological studies, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C11H12N2O2 |
|---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
methyl (3S)-3-amino-3-(4-cyanophenyl)propanoate |
InChI |
InChI=1S/C11H12N2O2/c1-15-11(14)6-10(13)9-4-2-8(7-12)3-5-9/h2-5,10H,6,13H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
MCVVLUVORCVZDX-JTQLQIEISA-N |
Isomerische SMILES |
COC(=O)C[C@@H](C1=CC=C(C=C1)C#N)N |
Kanonische SMILES |
COC(=O)CC(C1=CC=C(C=C1)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


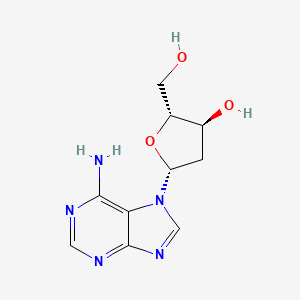

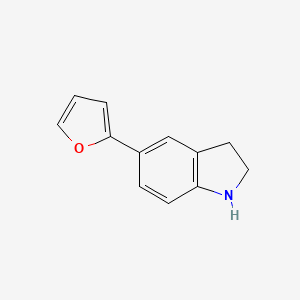
![Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13906469.png)
![2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid](/img/structure/B13906471.png)
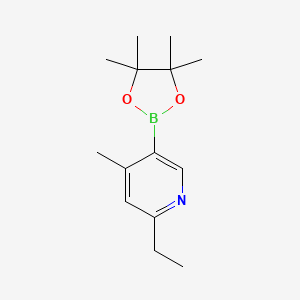
![1-[(4S)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]butan-1-one](/img/structure/B13906478.png)

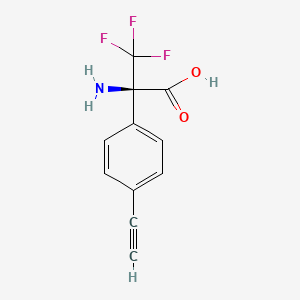


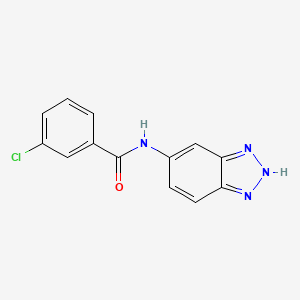
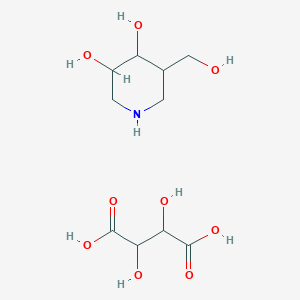
![tert-Butyl ((6-chloro-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yl)methyl)carbamate](/img/structure/B13906527.png)
